molecular formula C33H50O5 B1494176 Poricoic acid AE CAS No. 1159753-88-4

Poricoic acid AE

Cat. No.: B1494176
CAS No.: 1159753-88-4
M. Wt: 526.7 g/mol
InChI Key: RKZGUCXRSIGYMA-QSZXRLQHSA-N
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Description

Contextualization of Poricoic Acid AE within the Fungal Triterpenoid (B12794562) Landscape

This compound belongs to the lanostane (B1242432) class of triterpenoids, a large and structurally diverse group of natural products. frontiersin.orgnih.gov Specifically, it is classified as a 3,4-seco-lanostane tetracyclic triterpenoid. researchgate.net This structural classification indicates a modification of the typical lanostane skeleton, specifically the cleavage of the bond between carbons 3 and 4 of the A-ring. This modification is a significant feature that distinguishes it and other related poricoic acids from many other fungal triterpenoids.

The fungus Wolfiporia cocos is a prolific producer of both lanostane and 3,4-seco-lanostane triterpenoids, which are considered its main active components. researchgate.netfrontiersin.org Research has shown that the surface layer of the fungus, known as "Fu-Ling-Pi" in Chinese, is particularly rich in these compounds. researchgate.net this compound was first isolated from this surface layer, along with other known and new triterpenes. chemfaces.com The structural diversity within the poricoic acids themselves is notable, with variations in hydroxylation, acetylation, and other functional groups leading to a wide array of related compounds.

Significance of this compound as a Research Subject in Natural Products

The significance of this compound as a research subject stems from its unique chemical structure and its origin from a medicinally important fungus. Natural products continue to be a vital source of lead compounds in drug discovery, and the exploration of fungal metabolites like this compound is a key area of this research. The complex and often unique architectures of these molecules provide a basis for investigating new biological activities and mechanisms of action.

The study of this compound and its analogues contributes to a deeper understanding of the chemical diversity that can be generated by fungal metabolic pathways. The isolation and structural elucidation of these compounds, often involving sophisticated analytical techniques like 2D-NMR and HR-ESI-MS, are fundamental aspects of natural product chemistry. chemfaces.com Furthermore, the identification of these compounds in Wolfiporia cocos reinforces the ethnopharmacological use of this fungus and provides a molecular basis for its traditional applications. researchgate.net

Overview of Current Academic Research on Poricoic Acids from Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb.

Current academic research on poricoic acids from Wolfiporia cocos is multifaceted, focusing on the isolation of new compounds, their structural characterization, and the investigation of their biological activities. Studies have successfully isolated and identified a large number of lanostane and 3,4-seco-lanostane triterpenoids from this fungus. nih.govacs.orgacs.orgfigshare.com

A significant area of investigation is the anti-inflammatory potential of these compounds. nih.govacs.org For instance, research has explored the inhibitory effects of various poricoic acids on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. mdpi.com While some poricoic acids have shown anti-inflammatory activity, others have demonstrated different biological effects, highlighting the importance of studying individual compounds. mdpi.com

The diuretic and renoprotective effects of Wolfiporia cocos have also been linked to its triterpenoid constituents, including poricoic acids. researchgate.net Research continues to explore the potential of these compounds in addressing various health conditions. The ongoing discovery of new poricoic acid derivatives from Wolfiporia cocos suggests that our understanding of the chemical diversity of this fungus is still expanding, promising further discoveries in the field of natural product chemistry. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37)/t23-,24+,27-,29+,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZGUCXRSIGYMA-QSZXRLQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@]1([C@@H](CC=C2C1=CC[C@]3([C@]2(C[C@H]([C@@H]3[C@@H](CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation Methodologies for Poricoic Acid Ae

Advanced Chromatographic Techniques for Poricoic Acid AE Isolation from Fungal Extracts

The separation of individual triterpenoids like this compound from their natural source, Poria cocos, is a significant challenge due to the presence of numerous structurally similar compounds. researchgate.netresearchgate.net Chromatographic techniques are essential for this process, achieving separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. biomedres.us For isolating triterpenoids from Poria cocos, a combination of methods is typically employed, starting with initial fractionation and followed by high-resolution techniques for final purification. researchgate.netacs.org

High-Speed Countercurrent Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique used for the separation and purification of natural products. researchgate.netrotachrom.com This method avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample and leading to high recovery rates. researchgate.net HSCCC has been successfully employed for the efficient separation of various triterpenoids from Poriae Cutis, the epidermis of Poria cocos. researchgate.netmdpi.com

In a typical application for separating triterpenoids from Poria cocos, a two-phase solvent system is selected, such as an n-hexane-ethyl acetate-methanol-water mixture. researchgate.net The crude extract is introduced into the HSCCC system, and the separation is achieved as the compounds partition differently between the immiscible liquid phases under a strong centrifugal force. researchgate.netrotachrom.com Fractions are collected and analyzed, often by HPLC, to identify those containing the target compounds. researchgate.netmdpi.com Studies on related compounds like Poricoic acid A and Poricoic acid B have demonstrated the successful application of HSCCC, achieving purities of over 90% in a single step. researchgate.netmdpi.com This establishes HSCCC as a powerful and cost-effective methodology for the large-scale separation of triterpenoids like this compound from fungal extracts. researchgate.net

Table 1: Example of HSCCC System for Triterpenoid (B12794562) Isolation from Poriae Cutis

Parameter Value/Description Reference
Solvent System n-hexane-ethyl acetate-MeOH-water (3:6:4:2, v/v/v/v) researchgate.net
Apparatus TBE-300C High-Speed Countercurrent Chromatography researchgate.net
Rotational Speed 800 rpm researchgate.net
Flow Rate 3 mL/min researchgate.net
Detection 242 nm researchgate.net

| Sample Size | 100 mg of crude extract | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of triterpenoids from fungal extracts. semanticscholar.org It is often used as a subsequent step after initial fractionation by methods like HSCCC or column chromatography to achieve high purity. mdpi.com The technique offers high resolution, sensitivity, and speed. semanticscholar.org

For the purification of this compound and its congeners, reversed-phase HPLC is commonly utilized, typically with a C18 column. semanticscholar.orgfrontiersin.org A gradient elution method is frequently employed, using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often containing a modifier like formic acid to improve peak shape). frontiersin.org The separation is based on the hydrophobic interactions of the compounds with the stationary phase. By comparing the retention times with known standards and collecting the corresponding fractions, pure compounds can be isolated. semanticscholar.org The purity of the isolated this compound is then confirmed by analytical HPLC. nih.gov

Table 2: Representative HPLC Conditions for Triterpenoid Analysis in Poria cocos

Parameter Value/Description Reference
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) frontiersin.org
Mobile Phase A: Acetonitrile; B: 0.1% Formic acid in water frontiersin.org
Gradient Elution A gradient from 40% to 90% Acetonitrile over ~30 minutes frontiersin.org
Flow Rate 0.2 mL/min frontiersin.org
Column Temperature 35 °C frontiersin.org

| Detection | Photodiode Array (PDA) at 210 and 245 nm | frontiersin.org |

Spectroscopic and Spectrometric Approaches in this compound Structure Determination

Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques. researchgate.netcapes.gov.br These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry, leading to the unambiguous determination of its structure as 16α-hydroxy-3,4-seco-lanosta-4(28),7,9(11),24(31)-tetraene-3,21-dioic acid-3-ethyl ester. researchgate.netcapes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds like this compound. biomedres.usnih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assemble the carbon skeleton and assign the positions of protons and functional groups.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). mdpi.com For this compound, these spectra would indicate the presence of characteristic signals for a lanostane-type triterpenoid, including multiple methyl singlets, olefinic protons, and oxygenated methines. mdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. researchgate.netnih.gov

The Correlation Spectroscopy (COSY) experiment identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent proton networks.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom.

The combined analysis of these NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the complex polycyclic structure of this compound. researchgate.netcapes.gov.br

Table 3: Key NMR Data for Structural Elucidation of Lanostane-type Triterpenoids

NMR Experiment Information Provided Application to this compound Structure Reference
¹H NMR Chemical shift, integration, and coupling constants of protons. Identifies olefinic, methyl, and methine protons. mdpi.com
¹³C NMR Chemical shifts of carbon atoms. Characterizes the carbon skeleton, including carbonyls and sp² carbons. nih.gov
COSY Shows ¹H-¹H spin-spin coupling. Establishes proton connectivity within individual rings and side chains. sci-hub.se
HSQC Correlates protons to their directly attached carbons. Assigns specific carbons to their corresponding protons. acs.org
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. Connects structural fragments to build the complete molecular framework. mdpi.comsci-hub.se

| ROESY/NOESY | Shows through-space correlations between protons. | Determines the relative stereochemistry of the molecule. | sci-hub.se |

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netcapes.gov.br For this compound, high-resolution mass spectrometry (HRMS) is particularly important.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the precise elemental formula. researchgate.net For this compound, the molecular formula was determined to be C₃₃H₅₀O₅. np-mrd.org This information is fundamental for confirming the structure proposed by NMR data. In addition to the molecular ion, MS provides fragmentation patterns that offer further structural clues, corroborating the presence of specific functional groups and structural motifs within the molecule. researchgate.net

Table 4: Mass Spectrometry Data for this compound

Parameter Value Reference
Chemical Formula C₃₃H₅₀O₅ np-mrd.org
Monoisotopic Mass 526.36582 Da np-mrd.org
Technique HR-ESI-MS, EI-MS researchgate.netcapes.gov.br

| Ionization Mode | Typically positive or negative ion mode for ESI | researchgate.net |

Biosynthetic Pathways and Chemoenzymatic Synthesis Research of Poricoic Acid Ae

Enzymatic Catalysis and Genetic Basis of Poricoic Acid AE Biosynthesis in Fungi

The biosynthesis of this compound, like other triterpenoids in fungi, originates from the mevalonate (B85504) (MVA) pathway. ppm.edu.plnih.gov This pathway synthesizes isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for all terpenoids. ppm.edu.pl The condensation of these five-carbon units leads to the formation of squalene (B77637), a 30-carbon linear precursor. ppm.edu.plmdpi.com

A key enzyme, squalene epoxidase, then catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). researchgate.net This step is a critical juncture, as 2,3-oxidosqualene serves as the common precursor for the synthesis of both sterols and a vast array of triterpenoids. mdpi.comresearchgate.net The cyclization of 2,3-oxidosqualene, mediated by oxidosqualene cyclases (OSCs), is a pivotal step that generates the initial lanostane (B1242432) skeleton. frontiersin.org

Subsequent structural diversification of the lanostane scaffold is primarily achieved through the action of cytochrome P450 monooxygenases (CYPs). researchgate.netrsc.orgnih.gov These versatile enzymes are responsible for a wide range of oxidative modifications, including hydroxylation, epoxidation, and carbon-carbon bond cleavage, which are crucial for the formation of the final triterpenoid (B12794562) structure. researchgate.net In fungi, CYPs are often found encoded within biosynthetic gene clusters (BGCs) alongside other enzymes involved in a specific metabolic pathway, such as terpene synthases and transferases. plos.orgnih.gov This clustering facilitates the coordinated expression of all the necessary enzymes for the production of a particular secondary metabolite. The genetic basis for triterpenoid biosynthesis in W. cocos has been investigated through transcriptome analysis, which has helped to identify potential genes involved in the synthesis of lanostane-type triterpenoids like pachymic acid. nih.gov

This compound is a 3,4-seco-lanostane triterpenoid, indicating that a key step in its biosynthesis involves the cleavage of the C3-C4 bond of the lanostane A-ring. researchgate.net This ring-opening reaction is also likely catalyzed by a specific cytochrome P450 enzyme. Further modifications, such as the hydroxylation at the C-16 position and the formation of carboxylic acid groups, are also attributed to the activity of various CYPs and other tailoring enzymes. researchgate.netresearchgate.net

Investigation of Precursor Molecules and Metabolic Intermediates in this compound Formation

The biosynthesis of this compound proceeds through a series of precursor molecules and metabolic intermediates, starting from the fundamental building blocks of the MVA pathway.

Key Precursors and Intermediates:

Precursor/IntermediateRole in Biosynthesis
Acetyl-CoAThe initial building block for the mevalonate pathway. ppm.edu.pl
Mevalonic AcidA key intermediate synthesized from acetyl-CoA. ppm.edu.pl
Isopentenyl Pyrophosphate (IPP)A five-carbon isoprenoid unit, the primary building block for terpenes. ppm.edu.pl
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP, also a fundamental isoprenoid unit. ppm.edu.pl
Farnesyl Pyrophosphate (FPP)A 15-carbon intermediate formed from the condensation of IPP and DMAPP.
SqualeneA 30-carbon linear hydrocarbon, the direct precursor to triterpenoids, formed by the condensation of two FPP molecules. ppm.edu.plmdpi.com
2,3-OxidosqualeneThe cyclization precursor for lanostane-type triterpenoids, formed by the epoxidation of squalene. mdpi.comresearchgate.net
Lanosterol (B1674476)The initial tetracyclic triterpenoid skeleton formed from the cyclization of 2,3-oxidosqualene.
Dehydrotrametenolic acidA lanostane-type triterpenoid that has been extracted from Poria cocos and is a potential intermediate. researchgate.net

The transformation from the basic lanostane skeleton to the complex structure of this compound involves a cascade of enzymatic reactions. The identification of various lanostane and 3,4-seco-lanostane triterpenoids in Poria cocos provides clues to the potential metabolic intermediates in the biosynthetic pathway of this compound. researchgate.net For instance, the presence of compounds like dehydrotrametenolic acid suggests that it could be a precursor that undergoes subsequent oxidative modifications to yield various poricoic acids. researchgate.net

Development of Chemoenzymatic Approaches for Semisynthesis of this compound Analogues

The complexity of natural product structures like this compound often presents significant challenges for total chemical synthesis. Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis to produce novel analogues. nih.govmdpi.com This approach allows for the targeted modification of the natural product scaffold to explore structure-activity relationships and potentially develop compounds with improved properties.

The general principle of chemoenzymatic synthesis involves using enzymes to perform specific transformations on a chemically synthesized or modified substrate. nih.govrsc.org This can include the introduction of new functional groups, alteration of stereochemistry, or the formation of complex ring systems. mdpi.com For the semisynthesis of this compound analogues, one could envision several strategies:

Precursor-Directed Biosynthesis: This method involves feeding synthetic analogues of biosynthetic precursors to the producing organism or to cell-free enzymatic systems. nih.gov For example, chemically modified lanosterol derivatives could be supplied to a culture of Poria cocos or to a reaction mixture containing the relevant cytochrome P450 enzymes to generate novel poricoic acid analogues.

Enzymatic Modification of Isolated Intermediates: Key biosynthetic intermediates, such as dehydrotrametenolic acid, could be isolated from Poria cocos and then subjected to in vitro enzymatic reactions using a panel of characterized CYPs or other tailoring enzymes. nih.govsdu.edu.cn This would allow for a more controlled and predictable generation of new structures.

One-Pot Chemoenzymatic Cascades: This advanced approach aims to mimic natural biosynthetic pathways by combining multiple enzymatic and chemical steps in a single reaction vessel. mdpi.com While challenging to develop, such cascades can be highly efficient for the synthesis of complex molecules.

Mechanistic Investigations of Poricoic Acid Ae in Cellular Models

Elucidation of Anti-inflammatory Mechanisms of Poricoic Acid A

PAA demonstrates significant anti-inflammatory potential by intervening in key signaling cascades and modulating the production of inflammatory mediators.

Research has identified the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as principal targets of Poricoic Acid A. In a rat model of cardiorenal syndrome, PAA treatment markedly inhibited the activation of the NF-κB/MAPK signaling pathway. nih.gov This inhibitory action is crucial, as these pathways are central to the transcription of pro-inflammatory genes.

The mechanism involves the suppression of key protein phosphorylation events. Studies have shown that PAA treatment leads to a significant downregulation in the expression of the phosphorylated forms of NF-κB, IκBα (an inhibitor of NF-κB), p38, and ERK, which are critical components of the MAPK pathway. nih.govresearchgate.net By preventing the phosphorylation of IκBα, PAA effectively blocks the activation and nuclear translocation of NF-κB. mdpi.comppm.edu.pl This mode of action is a recognized anti-inflammatory strategy for triterpenoids derived from Poria cocos. researchgate.net Similarly, other related compounds, Poricoic Acid ZM and Poricoic Acid ZP, have also been shown to attenuate renal fibrosis through the inhibition of proinflammatory NF-κB signaling. nih.gov

Signaling ProteinEffect of Poricoic Acid A (PAA)Model SystemReference
Phospho-NF-κB (p-NF-κB)Decreased ExpressionRat Kidney Tissue (Cardiorenal Syndrome Model) nih.gov
Phospho-IκBα (p-IκBα)Decreased ExpressionRat Kidney Tissue (Cardiorenal Syndrome Model) nih.gov
Phospho-p38 MAPK (p-p38)Decreased ExpressionRat Kidney Tissue (Cardiorenal Syndrome Model) nih.gov
Phospho-ERK (p-ERK)Decreased ExpressionRat Kidney Tissue (Cardiorenal Syndrome Model) nih.gov

Consistent with its inhibition of pro-inflammatory signaling pathways, Poricoic Acid A effectively regulates the production of key inflammatory cytokines. In animal models, PAA treatment has been shown to significantly downregulate the renal tissue levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov

Studies on other closely related poricoic acids further support these findings. For instance, Poricoic Acid B significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. mdpi.com Likewise, Poricoic Acid GM demonstrated a potent ability to reduce the release of TNF-α, IL-1β, and IL-6 in cellular models. mdpi.comppm.edu.pl This evidence collectively indicates that poricoic acids can suppress the inflammatory response by reducing the levels of key pro-inflammatory cytokines.

CytokineEffectCompoundModel SystemReference
Interleukin-1β (IL-1β)Decreased LevelPoricoic Acid ARat Kidney Tissue nih.gov
Interleukin-6 (IL-6)Decreased LevelPoricoic Acid ARat Kidney Tissue nih.gov
Tumor Necrosis Factor-α (TNF-α)Decreased SecretionPoricoic Acid BLPS-induced RAW 264.7 Macrophages mdpi.com
Interleukin-1β (IL-1β)Decreased SecretionPoricoic Acid BLPS-induced RAW 264.7 Macrophages mdpi.com
Interleukin-6 (IL-6)Decreased SecretionPoricoic Acid BLPS-induced RAW 264.7 Macrophages mdpi.com

Exploration of Antioxidant Action of Poricoic Acid A

The antioxidant activities of PAA are closely linked to its anti-inflammatory effects and involve direct modulation of oxidative stress markers and key protective signaling pathways.

Poricoic Acid A has demonstrated the ability to modulate biomarkers of oxidative stress, although its effects can be context-dependent. In a study on T-cell acute lymphoblastic leukemia (T-ALL), PAA was found to induce a pro-oxidant effect, increasing the production of reactive oxygen species (ROS). mednexus.org This led to a depletion of glutathione (B108866) (GSH), a major intracellular antioxidant, and an increase in malondialdehyde (MDA), a marker of lipid peroxidation, ultimately triggering ferroptosis (a form of iron-dependent cell death) in the cancer cells. mednexus.org This highlights a potential therapeutic application in oncology by selectively inducing oxidative stress in malignant cells. Conversely, in non-cancer models such as renal disease, the anti-inflammatory actions of PAA are expected to indirectly reduce oxidative stress, which is often a consequence of chronic inflammation. mdpi.com

BiomarkerEffect of Poricoic Acid ACellular ModelObserved OutcomeReference
Reactive Oxygen Species (ROS)Increased ProductionT-cell Acute Lymphoblastic Leukemia (T-ALL) CellsInduction of Apoptosis/Ferroptosis mednexus.org
Glutathione (GSH)DownregulationT-cell Acute Lymphoblastic Leukemia (T-ALL) CellsInduction of Ferroptosis mednexus.org
Malondialdehyde (MDA)UpregulationT-cell Acute Lymphoblastic Leukemia (T-ALL) CellsInduction of Ferroptosis mednexus.org

A critical mechanism for the antioxidant effect of poricoic acids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a master regulator of the cellular antioxidant response. Studies have revealed that PAA can modulate the Gas6/Axl/NF-κB/Nrf2 axis. cdnsciencepub.commedchemexpress.com This suggests that PAA can enhance the cell's intrinsic defense mechanisms against oxidative stress by promoting the Nrf2-mediated expression of antioxidant genes. cdnsciencepub.com Further research on related compounds, Poricoic Acid ZM and ZP, confirms this, showing they activate the Nrf2 signaling pathway and its downstream targets in models of renal fibrosis. nih.gov

Analysis of Anti-fibrotic Mechanisms of Poricoic Acid A

Poricoic Acid A is recognized as a potent anti-fibrotic agent, acting through multiple, interconnected signaling pathways to inhibit the pathological processes of fibrosis, particularly in the kidney. nih.govscite.ai

One key mechanism is the inhibition of renal fibroblast activation. nih.gov PAA achieves this by upregulating Sirtuin 3 (Sirt3), a mitochondrial deacetylase. nih.gov Increased Sirt3 expression promotes the deacetylation of β-catenin, a key transcription factor in fibroblast activation, leading to its degradation and suppressing fibrosis. nih.gov

Furthermore, PAA has been shown to alleviate renal fibrosis by inhibiting endoplasmic reticulum (ERS) stress and subsequent ERS-mediated apoptosis. scite.aibjournal.org In cellular models, PAA also suppresses the Wnt/β-catenin signaling pathway, which is a critical driver of fibrogenesis. researchgate.netresearchgate.net By inhibiting this pathway, PAA can reduce the expression of downstream pro-fibrotic genes. researchgate.net The compound also demonstrates the ability to suppress TGF-β1-induced renal fibrosis, a central pathway in the development of fibrotic diseases. mdpi.com

Anti-fibrotic Mechanism/PathwayEffect of Poricoic Acid A (PAA)Model SystemReference
Sirt3/β-catenin PathwayUpregulates Sirt3, promotes β-catenin deacetylationRenal Fibroblast Cells (NRK-49F), UUO Rat Model nih.gov
Endoplasmic Reticulum Stress (ERS)Inhibits ERS activation and ERS-mediated apoptosisUUO Mouse Model scite.ai
Wnt/β-catenin PathwayInhibits signaling and downstream targetsHK-2 Cells, Ischemia-Reperfusion Injury Rat Model researchgate.netresearchgate.net
TGF-β1 SignalingSuppresses TGF-β1-induced fibrosisRenal Cell Models mdpi.com
Fibroblast ActivationSuppresses activationRenal Fibroblast Cells (NRK-49F) nih.govselleckchem.com

Influence on Fibroblast Activation and Extracellular Matrix Remodeling

Poricoic acid AE (PAA) has demonstrated significant effects on the attenuation of fibroblast activation and the remodeling of the extracellular matrix (ECM), key processes in the development of tissue fibrosis. selleckchem.comnih.gov In models of renal fibrosis, PAA treatment has been shown to suppress the activation of fibroblasts, thereby reducing the excessive deposition of ECM components. nih.govresearchgate.net Studies using rat models of unilateral ureteral obstruction (UUO), a common method to induce renal interstitial fibrosis, revealed that PAA administration significantly ameliorates renal lesions and diminishes collagen deposition. nih.govnih.gov

The anti-fibrotic activity of PAA is linked to its ability to downregulate the expression of key fibrotic markers. In TGF-β1-stimulated renal fibroblasts (NRK-49F cells), PAA treatment reduced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, as well as collagen I and fibronectin, which are major components of the ECM. nih.gov This suggests that PAA directly counteracts the pro-fibrotic signaling initiated by TGF-β1, a primary driver of fibrosis. researchgate.net The accumulation of ECM is a hallmark of fibrosis, and by inhibiting the production of these matrix proteins, PAA helps to prevent the structural and functional damage associated with fibrotic diseases. nih.govsci-hub.se

Table 1: Effect of this compound on Fibroblast Activation and ECM Protein Expression

Cell Line/Model Treatment Key Findings Reference(s)
NRK-49F (rat renal fibroblasts) TGF-β1 + PAA Downregulation of α-SMA, collagen I, and fibronectin protein expression. nih.gov
UUO rat model PAA Reduced collagen deposition and amelioration of renal lesions. nih.govnih.gov
UUO mice model PAA Alleviated renal lesions and collagen deposition. nih.gov

Engagement with Key Signaling Cascades (e.g., AMPK, Wnt/β-catenin, TGF-β/Smad)

The anti-fibrotic effects of this compound are mediated through its interaction with several crucial signaling pathways that regulate cellular processes involved in fibrosis.

AMPK Signaling Pathway: this compound is an activator of AMP-activated protein kinase (AMPK). selleckchem.comresearchgate.net Activation of AMPK by PAA has been shown to attenuate fibroblast activation and abnormal ECM remodeling in the context of renal fibrosis. selleckchem.comresearchgate.net The AMPK pathway is a critical regulator of cellular energy homeostasis and its activation can inhibit fibrotic processes. researchgate.net Studies have shown that PAA-induced AMPK activation is involved in suppressing fibrogenesis. researchgate.net

Wnt/β-catenin Signaling Pathway: PAA has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a significant role in the progression of renal fibrosis. researchgate.netnih.govmdpi.com In animal models of chronic kidney disease, PAA treatment suppressed this pathway by promoting the expression of tryptophan hydroxylase-1 (TPH-1), which in turn regulates the stability of β-catenin and its subsequent transcriptional activity. researchgate.netnih.gov By inhibiting the nuclear translocation of β-catenin and the expression of its downstream target genes like Snail1, Twist, and MMP-7, PAA effectively curtails fibroblast activation and the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics and contribute to fibrosis. nih.govmdpi.com Furthermore, PAA has been shown to promote the deacetylation of β-catenin at lysine (B10760008) 49 by upregulating Sirtuin 3 (Sirt3), which suppresses the expression of pro-fibrotic genes. nih.gov

TGF-β/Smad Signaling Pathway: The transforming growth factor-β (TGF-β) signaling pathway, particularly through its downstream mediators, the Smads, is a central regulator of fibrosis. mdpi.comfrontiersin.org PAA has been shown to inhibit the TGF-β/Smad pathway. mdpi.com It specifically targets the phosphorylation of Smad3, a key step in the activation of this pathway, thereby preventing the transcription of pro-fibrotic genes. researchgate.netsci-hub.se This inhibition of TGF-β/Smad signaling contributes significantly to PAA's ability to reduce ECM production and fibroblast activation. researchgate.netmdpi.com

Table 2: Modulation of Signaling Cascades by this compound

Signaling Pathway Effect of PAA Downstream Consequences Reference(s)
AMPK Activation Attenuation of fibroblast activation and ECM remodeling. selleckchem.comresearchgate.netresearchgate.net
Wnt/β-catenin Inhibition Suppression of β-catenin stability and transcriptional activity, leading to reduced fibroblast activation and EMT. nih.govresearchgate.netnih.govmdpi.com
TGF-β/Smad Inhibition Decreased phosphorylation of Smad3, leading to reduced transcription of pro-fibrotic genes. researchgate.netsci-hub.semdpi.com

Mitigation of Endoplasmic Reticulum Stress-Mediated Processes

This compound has been shown to attenuate renal fibrosis by inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis. nih.govbjournal.org ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER, leading to a cellular stress response known as the unfolded protein response (UPR). spandidos-publications.com Chronic or severe ER stress can trigger apoptosis, contributing to tissue damage and fibrosis. nih.govresearchgate.net

In a mouse model of renal fibrosis induced by unilateral ureteral obstruction, PAA administration significantly alleviated the activation of ER stress in renal tissues. nih.gov This was evidenced by the reduced expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4). nih.gov Molecular docking studies have suggested that PAA may directly bind to GRP78 and ATF4, potentially stabilizing them and preventing the downstream activation of the pro-apoptotic PERK-eIF2α-ATF4-CHOP signaling pathway. nih.gov By mitigating ER stress and the subsequent apoptotic cascade, PAA helps to preserve renal cell integrity and function, thereby counteracting the progression of fibrosis. nih.govbjournal.org

Inquiry into Anti-tumor and Apoptotic Mechanisms of this compound

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

This compound has demonstrated anti-tumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net In human ovarian cancer cells (SKOV3), PAA treatment suppressed cell viability and proliferation in a dose-dependent manner. nih.govscielo.br It also inhibited the migration and invasion of these cancer cells. nih.govaging-us.com

The anti-proliferative effects of PAA are associated with its ability to induce cell cycle arrest. researchgate.net For instance, pachymic acid, another triterpenoid (B12794562) from Poria cocos, has been shown to downregulate the expression of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4, leading to cell cycle arrest at the G0/G1 phase in breast cancer cells. researchgate.net While specific data for PAA's effect on cell cycle proteins is part of a broader understanding of related compounds, its ability to inhibit cancer cell proliferation is well-documented. nih.govnih.gov Furthermore, flow cytometry analysis has confirmed that PAA induces apoptosis in ovarian cancer cells. nih.govscielo.br

Interplay with Apoptotic Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratio)

The apoptotic effects of this compound are mediated through its interaction with key components of the apoptotic machinery. In ovarian cancer cells, PAA treatment leads to the activation of effector caspases, which are crucial executioners of apoptosis. nih.gov Specifically, an increase in the cleavage of caspase-3 has been observed following PAA treatment. nih.gov

Furthermore, PAA modulates the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govppm.edu.pl Treatment with PAA has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway. ppm.edu.plresearchgate.net In HL-60 leukemia cells, a related compound, poricotriol A, was found to activate caspases-3, -8, and -9 and increase the Bax/Bcl-2 ratio, indicating the involvement of both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. researchgate.net

Table 3: Pro-apoptotic Effects of this compound in Cancer Cells

Cell Line Effect Mechanism Reference(s)
SKOV3 (ovarian cancer) Induction of apoptosis Increased cleavage of caspase-3, increased Bax/Bcl-2 ratio. nih.gov
HL-60 (leukemia) Induction of apoptosis Activation of caspases-3, -8, and -9; increased Bax/Bcl-2 ratio. nih.govresearchgate.net
A549 (lung cancer) Induction of apoptosis Translocation of apoptosis-inducing factor (AIF) and increased Bax/Bcl-2 ratio. nih.gov
T-ALL (T-cell acute lymphoblastic leukemia) Induction of apoptosis and ferroptosis Increased ROS production, GSH downregulation. mednexus.org

Autophagy Modulation via mTOR/p70S6K Signaling Axis

In addition to apoptosis, this compound has been found to induce autophagy in cancer cells, a cellular process of self-degradation that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govresearchgate.net In ovarian cancer cells, PAA treatment led to an increased ratio of LC3-II/LC3-I, a key marker of autophagosome formation, indicating the induction of autophagy. nih.govscielo.br

The modulation of autophagy by PAA is linked to its inhibitory effect on the mTOR/p70S6K signaling pathway. nih.govnih.govresearchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is known to induce autophagy. researchgate.net Western blot analysis has shown that PAA significantly decreases the phosphorylation of both mTOR and its downstream effector p70S6K in ovarian cancer cells, without affecting their total protein levels. nih.govresearchgate.net The use of an mTOR agonist, MHY1485, was able to partially reverse the anti-proliferative, anti-migratory, and anti-invasive effects of PAA, confirming that the inhibition of the mTOR/p70S6K axis is a key mechanism of its anti-cancer activity. nih.govresearchgate.net

Investigation of Tyrosinase Inhibitory Mechanisms of Poricoic Acid A in Cellular Models

Poricoic acid A, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has been identified as a potential agent for modulating skin pigmentation. researchgate.nettiprpress.com Scientific interest in this compound stems from its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. mdpi.comppm.edu.pl The investigation into its precise mechanisms of action is crucial for understanding its potential applications. Research has focused on its direct enzymatic inhibition and its effects within cellular systems.

Inhibition of Monophenolase and Diphenolase Activities

Tyrosinase is a bifunctional enzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). mdpi.com An effective tyrosinase inhibitor should ideally suppress both of these functions.

Studies have demonstrated that Poricoic acid A (PAA), along with the total triterpenes from Poria cocos (TTP), exhibits significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase in vitro. researchgate.nettiprpress.comcqvip.com This dual inhibition is a promising characteristic for a skin-lightening agent. The inhibition of monophenolase activity slows the initial, rate-limiting step of melanogenesis, while the inhibition of diphenolase activity further downstream impedes the production of the melanin precursor, dopaquinone. researchgate.nettiprpress.com

While research confirms this inhibitory action, specific quantitative data such as the half-maximal inhibitory concentration (IC50) values for Poricoic acid A against monophenolase and diphenolase activities are not detailed in the readily available literature. However, the inhibitory mechanism has been studied. The data suggests that the inhibition is reversible. For comparison, other natural compounds have been studied in detail, revealing various inhibition kinetics (competitive, non-competitive, mixed) against tyrosinase. mdpi.comnih.gov For instance, an in-silico study screened various phytochemicals from Poria cocos and identified another triterpenoid, 7,9-(11)-dehydropachymic acid, as a potent inhibitor that interacts with the enzyme's active site. nih.gov Poricoic acid A was noted for its favorable druglike properties in the same study. nih.gov

Compound/ExtractTarget Enzyme ActivityObserved EffectReference
Poricoic Acid A (PAA)Mushroom Tyrosinase (Monophenolase)Inhibitory effect demonstrated researchgate.nettiprpress.com
Poricoic Acid A (PAA)Mushroom Tyrosinase (Diphenolase)Inhibitory effect demonstrated researchgate.nettiprpress.com
Total Triterpenes of Poria (TTP)Mushroom Tyrosinase (Monophenolase & Diphenolase)Good inhibitory effects observed researchgate.nettiprpress.com

Cellular Melanin Synthesis Modulation

Beyond direct enzyme inhibition, the efficacy of a potential depigmenting agent is determined by its activity in a cellular context. Research has extended to investigating the effects of Poricoic acid A on melanin production in B16F10 melanoma cells, a standard model for studying melanogenesis. researchgate.netmedsci.orgtmrjournals.complos.org

Studies confirm that Poricoic acid A exerts an inhibitory effect on tyrosinase activity within these B16 cells. researchgate.nettiprpress.com The reduction in cellular tyrosinase function directly contributes to a decrease in melanin synthesis. The proposed mechanism for this effect involves not just the direct inhibition of the enzyme but also the downregulation of the genetic expression of key melanogenic factors. nih.gov Research on Poria cocos extracts indicates that they can decrease the expression and production of tyrosinase. nih.gov This is often mediated by the suppression of the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression, including the genes for tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). medsci.orgtmrjournals.com By reducing the levels of MITF, Poricoic acid A can effectively decrease the cellular machinery required for melanin production. acs.org This multi-faceted approach, combining direct enzyme inhibition with the modulation of gene expression, highlights the potential of Poricoic acid A as a modulator of cellular melanin synthesis.

Compound/ExtractCell ModelKey FindingProbable MechanismReference
Poricoic Acid A (PAA)B16 Melanoma CellsInhibits cellular tyrosinase activityDirect enzyme inhibition and potential downregulation of tyrosinase expression researchgate.nettiprpress.com
Poria cocos ExtractB16F10 Melanoma CellsDecreased expression and production of tyrosinaseDownregulation of MITF, the master transcriptional regulator of melanogenesis nih.gov

Preclinical Pharmacological Research of Poricoic Acid Ae in in Vivo Models

Renal Fibrosis Attenuation by Poricoic Acid AE in Rodent Models

Renal fibrosis is a common pathological outcome in the progression of chronic kidney disease (CKD) to end-stage renal failure. nih.gov Preclinical studies have demonstrated the notable anti-fibrotic effects of this compound in rodent models of renal injury. nih.govscielo.br

Histopathological and Molecular Outcomes in Unilateral Ureteral Obstruction Models

The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal fibrosis in rodents, mimicking aspects of chronic obstructive nephropathy in an accelerated manner. nih.gov In UUO mouse and rat models, administration of this compound has been shown to significantly alleviate renal lesions and reduce collagen deposition. nih.govresearchgate.netmiami.edu This is evidenced by histopathological examination, where treated animals exhibit preserved kidney tissue structure compared to untreated UUO animals. researchgate.netscielo.br

At the molecular level, this compound treatment in UUO models has been associated with the inhibition of the epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis. nih.govscielo.br The compound has been observed to suppress the activation of renal fibroblasts and downregulate the expression of pro-fibrotic markers. miami.edunih.gov One of the underlying mechanisms for these effects involves the upregulation of Sirt3, which in turn promotes the deacetylation of β-catenin, a key transcription factor in fibroblast activation. miami.edunih.gov Furthermore, this compound has been shown to inhibit endoplasmic reticulum stress (ERS)-mediated apoptosis in the kidneys of UUO mice. nih.govscielo.br Treatment with this compound significantly reduces the expression of ERS markers such as GRP78, ATF4, and CHOP. scielo.br

FeatureObservation in UUO ModelEffect of this compound Treatment
Histopathology Renal lesions, collagen depositionAlleviation of lesions, reduced collagen deposition
Molecular Markers Increased EMT, fibroblast activation, ERS activationInhibition of EMT and ERS, suppression of fibroblast activation

Functional Assessment of Renal Protection

Beyond structural improvements, this compound has demonstrated the potential to preserve renal function in models of kidney disease. In a mouse model of renal fibrosis induced by a high-salt diet, oral administration of this compound was found to decrease the kidney index and urinary protein levels. nih.gov These findings suggest a protective effect on glomerular filtration and a reduction in proteinuria, which are key indicators of improved kidney function. The study also noted that this compound prevented the dilation of kidney tubules. nih.gov While direct measurements of glomerular filtration rate (GFR) in UUO models treated with this compound are not extensively detailed in the provided search results, the observed reduction in proteinuria and preservation of tubular structure strongly indicate a functional benefit. nih.gov

Evaluation of this compound in Other Disease Models

The therapeutic potential of this compound extends beyond renal disease, with preclinical in vivo studies exploring its efficacy in metabolic disorders, immunomodulation, and cancer.

Potential in Metabolic Disorder Models (e.g., Nonalcoholic Steatohepatitis)

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease characterized by liver inflammation and fibrosis. semanticscholar.orgnih.gov While direct in vivo studies focusing on this compound in NASH models are not extensively covered in the provided search results, related research on components from Poria cocos suggests a potential role. A study on metabolic dysfunction-associated fatty liver disease identified several compounds from Poria cocos that entered the mitochondria of liver cells in a rat model, indicating a potential mechanism for metabolic regulation. nih.gov Given the known anti-inflammatory and anti-fibrotic properties of this compound, its evaluation in a dedicated in vivo NASH model is a promising area for future research.

Efficacy in Immunomodulation Studies

The immunomodulatory effects of compounds from Poria cocos have been recognized, with polysaccharides from the fungus showing bioactivities such as anti-inflammation and immunomodulation. nih.gov In vivo studies on other natural compounds, such as punicic acid, have demonstrated the ability to restore immune function in cyclophosphamide-induced immunocompromised mouse models. rsc.org These studies often assess parameters like the secretion of immune-related cytokines and the activity of immune cells. rsc.org While specific in vivo immunomodulation studies focusing solely on this compound are not detailed in the provided results, its known anti-inflammatory effects suggest a potential to modulate immune responses.

Anti-tumorigenic Effects in Xenograft Models

The anti-cancer properties of this compound have been investigated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a xenograft model of ovarian cancer using SKOV3 cells, treatment with this compound was found to suppress tumor progression. nih.gov Specifically, the treatment led to a significant reduction in tumor weight. nih.govresearchgate.net Another study utilizing a lung cancer xenograft model with H460 cells also demonstrated the anti-tumor efficacy of this compound. researchgate.net In this model, the compound inhibited tumor growth, as evidenced by smaller tumor volumes and weights in the treated group compared to the control group. researchgate.netnih.gov Immunohistochemical analysis of tumors from these models revealed that this compound can induce apoptosis and inhibit the proliferation of cancer cells. researchgate.net

Xenograft ModelCancer Cell LineKey Findings
Ovarian CancerSKOV3Reduced tumor weight by nearly 50%
Lung CancerH460Significantly inhibited tumor growth, induced apoptosis

Structure Activity Relationship Sar Studies of Poricoic Acid Ae and Its Analogues

Correlating Structural Motifs of Poricoic Acid AE with Biological Activities

The biological activity of this compound and its analogues is intrinsically linked to specific structural features. The 3,4-seco-lanostane skeleton, characterized by the cleavage of the A-ring of the typical lanostane (B1242432) framework, is a primary determinant of their biological profile. This open-ring structure appears to influence the molecule's flexibility and interaction with biological targets, distinguishing it from the more rigid lanostane-type triterpenoids.

Studies on various poricoic acids have revealed the importance of the side chain at C-17 and the functional groups on the core structure. For instance, the presence and nature of carboxylic acid groups and hydroxyl moieties significantly impact the cytotoxic and anti-inflammatory properties of these compounds. Research on a series of lanostane-type triterpene acids and their derivatives, including methyl esters and hydroxy derivatives, has demonstrated that modifications at these positions can lead to compounds with potent cytotoxic activities against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. researchgate.net For example, Poricotriol A, a hydroxy derivative of Poricoic acid A, has shown potent cytotoxicity against six different cancer cell lines. researchgate.net

Rational Design and Synthesis of this compound Derivatives

While the rational design and synthesis of derivatives specifically from this compound are not extensively documented in publicly available research, the principles of medicinal chemistry and the existing knowledge of related triterpenoids provide a framework for such endeavors. The goal of rational design is to systematically modify the lead compound, this compound, to enhance its desired biological activities while minimizing off-target effects.

Key strategies in the rational design of this compound derivatives would likely involve:

Modification of the Carboxylic Acid Groups: Esterification or amidation of the carboxylic acid functions could alter the compound's polarity, membrane permeability, and pharmacokinetic profile.

Alteration of the Side Chain: Homologation, branching, or introduction of different functional groups on the C-17 side chain could influence the compound's interaction with specific biological targets.

Modification of the Core Skeleton: Introduction of additional hydroxyl groups, ketones, or halogens at various positions on the triterpenoid (B12794562) backbone could lead to derivatives with altered potency and selectivity.

Synthesis of Hybrid Molecules: Conjugating this compound with other known bioactive molecules could result in hybrid compounds with dual or synergistic activities.

The synthesis of such derivatives would likely involve semi-synthetic approaches starting from naturally isolated this compound or related precursors. Standard organic chemistry transformations could be employed to achieve the desired structural modifications. For instance, the synthesis of 3,4-seco-lupane triterpene derivatives has been successfully carried out to target tumor angiogenesis and induce apoptosis in triple-negative breast cancer, demonstrating the feasibility of modifying seco-triterpenoid scaffolds to enhance their anticancer properties. nih.gov

Comparative Analysis of Biological Potency Across this compound Stereoisomers and Related Triterpenoids

Comparative studies of this compound and its analogues with other triterpenoids have provided valuable insights into their structure-activity relationships. A key comparison is between the 3,4-seco-lanostane type triterpenoids (e.g., Poricoic acids A and B) and the lanosta-7,9(11)-diene type triterpenoids (e.g., dehydrotrametenolic acid and dehydroeburicoic acid).

One study investigating the anti-inflammatory activity of these two groups of triterpenoids found that Poricoic acids A and B, both 3,4-seco-lanostane derivatives, exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov In contrast, dehydrotrametenolic acid and dehydroeburicoic acid, which possess an intact lanostane skeleton, showed no anti-inflammatory activity in the same assay. nih.gov This suggests that the cleavage of the A-ring is a critical structural feature for the anti-inflammatory properties of this class of compounds. The same study also indicated that Poricoic acid B has a higher anti-inflammatory activity than Poricoic acid A. nih.gov

In terms of cytotoxicity, a comparative analysis of these two triterpenoid types revealed that the lanosta-7,9(11)-diene type triterpenes were more cytotoxic to RAW 264.7 cells than the 3,4-seco-lanostane type. nih.gov This highlights a divergence in the structure-activity relationship for anti-inflammatory versus cytotoxic effects, where the intact lanostane skeleton is more favorable for cytotoxicity, while the seco-lanostane structure is preferred for anti-inflammatory activity.

The influence of stereochemistry on the biological activity of this compound has not been specifically detailed in the available literature. However, it is a well-established principle in pharmacology that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors. nih.govmdpi.comnih.gov Therefore, it is highly probable that different stereoisomers of this compound would exhibit varying degrees of biological potency. The synthesis and biological evaluation of individual stereoisomers would be necessary to fully elucidate the impact of stereochemistry on the activity of this compound.

Below is a data table summarizing the comparative biological activities of selected triterpenoids.

CompoundTriterpenoid TypeBiological ActivityCell LineIC50 / EffectReference
Poricoic acid A 3,4-seco-lanostaneAnti-inflammatory (NO inhibition)RAW 264.7Significant inhibition at 30 µg/mL nih.gov
Poricoic acid B 3,4-seco-lanostaneAnti-inflammatory (NO inhibition)RAW 264.7Dose-dependent inhibition (20-40 µg/mL) nih.gov
Dehydrotrametenolic acid Lanosta-7,9(11)-dieneAnti-inflammatory (NO inhibition)RAW 264.7No effect nih.gov
Dehydroeburicoic acid Lanosta-7,9(11)-dieneAnti-inflammatory (NO inhibition)RAW 264.7No effect nih.gov
Poricotriol A 3,4-seco-lanostane derivativeCytotoxicityHL-60, A549, etc.1.2-5.5 µM researchgate.net

Advanced Analytical Methodologies for Poricoic Acid Ae Quantification and Metabolomics

Quantitative Analysis of Poricoic Acid AE in Biological Matrices

The accurate quantification of this compound in complex biological samples, such as plasma, urine, or tissue homogenates, is essential for understanding its pharmacokinetic profile. mdpi.com This process is often complicated by the presence of endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.netnih.govnih.gov Consequently, developing highly selective and sensitive analytical methods is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of triterpenoids in biological matrices. researchgate.netnih.gov Method development focuses on optimizing chromatographic separation and mass spectrometric detection to ensure accuracy and precision.

For a class of structurally similar triterpenoids, including various poricoic acids, a typical LC-MS method involves several key steps. Sample preparation often utilizes protein precipitation or liquid-liquid extraction to remove larger molecules and reduce matrix interference. nih.gov Chromatographic separation is commonly achieved using a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase usually consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier such as formic acid to improve ionization efficiency. nih.gov Detection by a tandem mass spectrometer (MS/MS), often a triple quadrupole instrument, is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Triterpenoid (B12794562) Analysis

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Phenomenex Gemini C18 (50 mm × 2.0 mm) nih.gov
Mobile Phase Acetonitrile and 0.05% formic acid in water (85:15, v/v) nih.gov
Flow Rate 0.3 mL/min nih.gov
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Source Electrospray Ionization (ESI), Negative Mode nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. researchgate.netchromatographyonline.com These systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in sharper and narrower chromatographic peaks. researchgate.net

UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, has been extensively applied to the comprehensive analysis of triterpenoids from Poria cocos. core.ac.ukfrontiersin.orgnih.govnih.gov These methods allow for both the quantification of known compounds and the tentative identification of unknown metabolites based on accurate mass measurements and fragmentation patterns. core.ac.uksemanticscholar.org For instance, a UHPLC-QTOF-MS method can simultaneously determine multiple triterpenoid acids in rat plasma or various parts of the fungus. frontiersin.orgnih.gov Such approaches are crucial for comparative pharmacokinetic studies and for establishing quality control fingerprints of herbal extracts containing this compound and its congeners. nih.govsemanticscholar.org

Table 2: Representative UHPLC-MS System Configuration for Triterpenoid Analysis

ParameterCondition
Chromatography System Waters ACQUITY UPLC frontiersin.orgnih.gov
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) frontiersin.org
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water frontiersin.org
Flow Rate 0.2 mL/min frontiersin.org
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) or LTQ-Orbitrap frontiersin.orgnih.gov
Ionization Source Electrospray Ionization (ESI), Negative Mode nih.gov
Scan Mode High-Resolution Multiple Reaction Monitoring (MRMHR) or Full Scan nih.gov

Metabolomic Profiling of this compound Biotransformation

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. criver.commdpi.com For a specific compound like this compound, this involves tracking its conversion into various metabolites by the body's metabolic machinery.

Identification of this compound Metabolites in Biological Systems

To date, specific studies detailing the in vivo or in vitro metabolites of this compound have not been published. However, research on complex extracts of Poria cocos and related triterpenoids provides a predictive framework for its likely biotransformation. Studies on rats administered Poria cocos extracts have identified numerous metabolites of its constituent triterpenoids in serum. nih.gov These metabolites are typically products of Phase I and Phase II metabolism. ijpsonline.commdpi.com

By analogy with other triterpenoids like tumulosic acid and poricoic acid G, it can be postulated that this compound would undergo similar transformations. nih.gov These could include hydroxylation, oxidation, demethylation, and deoxidation reactions (Phase I), followed by conjugation with molecules such as glucuronic acid or glycine (B1666218) (Phase II) to increase water solubility and facilitate excretion. nih.govmdpi.com The identification of these potential metabolites would rely on sensitive UHPLC-HRMS techniques capable of detecting trace-level compounds and elucidating their structures through detailed fragmentation analysis. nih.govcriver.com

Elucidation of Metabolic Pathways in vivo

The elucidation of the specific metabolic pathways for this compound is pending direct experimental evidence. However, based on the metabolism of other lanostane-type triterpenoids and endogenous compounds like bile acids, a general pathway can be proposed. nih.govmdpi.comfrontiersin.org

Upon absorption, this compound would likely undergo biotransformation primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes for Phase I oxidative reactions. ijpsonline.com Subsequent Phase II conjugation reactions would be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). mdpi.com Studies on the metabolic effects of Poria cocos extracts suggest that its triterpenoid constituents can influence broader metabolic networks, including the PPAR signaling pathway and bile acid metabolism. frontiersin.org For example, research on Poricoic acid A has shown it can modulate tryptophan metabolism. selleckchem.comresearchgate.net Therefore, it is plausible that this compound not only undergoes biotransformation itself but may also influence other key metabolic pathways within the body. Further research using metabolomics approaches is needed to confirm these hypotheses and map the precise metabolic journey of this compound. researchgate.netfrontiersin.org

Future Directions and Research Gaps for Poricoic Acid Ae

Unraveling Novel Signaling Pathways and Molecular Targets of Poricoic Acid AE

The scientific community has begun to map the molecular interactions of poricoic acids, a class of triterpenoids derived from Poria cocos, revealing their potential in regulating key cellular signaling pathways. While research on this compound is still emerging, studies on its close analogue, Poricoic Acid A (PAA), provide significant insights into its likely mechanisms of action.

PAA has been identified as a modulator of several critical signaling cascades. One of the key pathways influenced by PAA is the AMPK signaling pathway . selleckchem.com Activation of AMPK by PAA can help attenuate fibroblast activation and the abnormal remodeling of the extracellular matrix, which are hallmarks of renal fibrosis. selleckchem.com

Another significant target of PAA is the Wnt/β-catenin signaling pathway . researchgate.nettandfonline.com PAA has been shown to inhibit this pathway, which plays a crucial role in the development of fibrosis. researchgate.nettandfonline.comnih.gov It appears to do this by modulating the protein stability of β-catenin and the subsequent β-catenin-mediated transcription. researchgate.net This inhibitory effect on the Wnt/β-catenin pathway is linked to the anti-fibrotic properties of PAA. researchgate.netnih.gov

Furthermore, PAA interacts with the TGF-β/Smad signaling pathway . researchgate.netnih.gov Specifically, related compounds Poricoic Acid ZG (PZG) and Poricoic Acid ZH (PZH) have been found to suppress this pathway by selectively inhibiting the phosphorylation of Smad3. nih.gov This action is achieved by blocking the interaction of SARA with TGFβI and Smad3. nih.gov Given the structural similarities, it is plausible that this compound may exert similar effects.

Research also points to the role of PAA in modulating the mTOR/p70s6k signaling axis . scielo.br In the context of ovarian cancer, PAA has been shown to induce apoptosis and autophagy by inhibiting this pathway. scielo.br This suggests a potential anti-cancer role for poricoic acids, including this compound.

Additionally, PAA has been identified as a modulator of tryptophan hydroxylase-1 (TPH-1) , a key enzyme in tryptophan metabolism. selleckchem.comresearchgate.net By promoting TPH-1 expression, PAA can exert anti-fibrotic effects in the kidney. researchgate.net

The Gas6/Axl/NF-κB/Nrf2 signaling cascade is another pathway implicated in the action of PAA, particularly in the context of kidney injury. chemfaces.com In conjunction with melatonin (B1676174), PAA has been shown to protect against the transition from acute kidney injury to chronic kidney disease by regulating this cascade. chemfaces.com

While these findings on PAA and other poricoic acids provide a strong foundation, dedicated research is needed to specifically elucidate the novel signaling pathways and direct molecular targets of this compound itself. Future investigations should aim to confirm if this compound shares these mechanisms and to uncover any unique interactions it may have.

Comprehensive Assessment of this compound Selectivity and Specificity

The selectivity and specificity of a compound are critical determinants of its therapeutic potential and safety profile. For this compound, a comprehensive assessment in this area is a key future direction. While direct studies on this compound are limited, research on related compounds offers valuable insights into potential areas of investigation.

A study on poricotriol A, a hydroxy derivative of poricoic acid A, demonstrated a degree of selective toxicity. It exhibited potent cytotoxicity against several lung cancer cell lines while showing only weak cytotoxicity against a normal lung cell line (WI-38). ebi.ac.uk This suggests that certain modifications to the poricoic acid scaffold can impart selectivity towards cancer cells. Investigating whether this compound possesses similar selective cytotoxicity against various cancer cell lines compared to healthy cells is a crucial research avenue.

Furthermore, the inhibitory effects of poricoic acids on specific enzymes and signaling pathways suggest a degree of specificity. For instance, Poricoic Acid A has been shown to be a modulator of tryptophan hydroxylase-1 (TPH-1) and an activator of AMPK. selleckchem.com Similarly, Poricoic Acids ZG and ZH selectively inhibit the phosphorylation of Smad3 in the TGF-β/Smad pathway. nih.gov Determining the binding affinity and inhibitory constants (IC50) of this compound for these and other potential targets will be essential to quantify its specificity.

Future research should employ a range of techniques to comprehensively assess the selectivity and specificity of this compound. This includes:

In vitro enzyme assays: To determine the inhibitory activity against a panel of kinases and other enzymes.

Cell-based assays: To evaluate the effects on various signaling pathways in different cell types.

Target identification studies: Utilizing techniques like affinity chromatography and mass spectrometry to identify direct binding partners of this compound.

Comparative studies: Assessing the activity of this compound against its known targets versus a broad panel of off-target proteins.

A thorough understanding of the selectivity and specificity of this compound will be instrumental in guiding its potential therapeutic applications and predicting potential side effects.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds presents a promising avenue for enhancing therapeutic efficacy. While direct studies on this compound are nascent, research on related poricoic acids and other natural compounds provides a strong rationale for exploring such combinations.

One notable example is the synergistic effect observed between Poricoic Acid A (PAA) and melatonin in preventing the transition from acute kidney injury to chronic kidney disease. chemfaces.com Their combined action targets the Gas6/Axl/NF-κB/Nrf2 signaling cascade more effectively than either compound alone. chemfaces.com This highlights the potential for combining this compound with other agents that target complementary pathways in kidney disease.

In the context of cancer therapy, the concept of synergy is well-established. For instance, a study on Fomitopsis betulina, another medicinal mushroom, found that certain compounds exhibited synergistic inhibitory effects against colon cancer cells when combined with the chemotherapy drug doxorubicin. mdpi.com Given that poricoic acids have demonstrated anti-cancer properties, exploring combinations of this compound with standard chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes and potentially lower required doses, thereby reducing toxicity. scielo.brresearchgate.net

Furthermore, traditional medicine often utilizes herbal formulations containing multiple bioactive ingredients. A study investigating the traditional Chinese medicine formula Yinchen Wuling San, which contains Poria cocos, suggested that its active ingredients may exert synergistic anti-leukemia effects. frontiersin.org This points to the potential for combining this compound with other compounds found in its natural source or in other medicinal plants. For example, combining this compound with flavonoids like those found in Radix Astragali, which are also being investigated for hyperuricemia, could be a potential area of research. nih.gov

Future research in this area should focus on:

High-throughput screening: To systematically test combinations of this compound with a library of known drugs and bioactive compounds.

Mechanism-based combinations: Designing combinations that target different but complementary signaling pathways involved in a specific disease.

In vivo studies: To validate the synergistic effects observed in vitro and to assess the impact on efficacy and safety in animal models.

By exploring these synergistic combinations, the full therapeutic potential of this compound may be unlocked.

Development of Advanced Delivery Systems for Enhanced this compound Efficacy

The physicochemical properties of this compound, particularly its likely hydrophobic nature, present challenges for its bioavailability and therapeutic efficacy. nih.gov The development of advanced drug delivery systems is therefore a critical area of future research to overcome these limitations.

One promising approach involves the use of nanoparticle-based delivery systems . Research has shown that certain phytochemicals, including poricoic acids, can self-assemble into nanoparticles. nih.gov These "phytonanomaterials" can enhance the solubility of hydrophobic compounds, making them suitable for intravenous administration. nih.gov Specifically, Poricoic Acid A and dehydrotrametenolic acid have been isolated and shown to form rod-shaped nanoparticles. nih.gov It is therefore highly probable that this compound could also be formulated into such nanoparticles.

A patent for nanomaterials with enhanced drug delivery efficiency explicitly mentions this compound as a compound that can be incorporated into supramolecular nanoparticles. google.comgoogle.com These nanoparticles are described as being stable in the acidic environment of the stomach and capable of crossing the gastrointestinal tract, potentially by "hijacking" the apical sodium-dependent bile acid transporter (ASBT)-based intestinal transport system. google.comgoogle.com This suggests a viable strategy for improving the oral delivery of this compound.

Future research in this domain should focus on:

Formulation and characterization: Developing and optimizing various nanoparticle formulations of this compound, including self-assembling phytonanoparticles, liposomes, and polymeric nanoparticles. This would involve characterizing their size, shape, drug loading capacity, and release kinetics.

In vitro and in vivo evaluation: Assessing the stability, permeability, and efficacy of these formulations using cell culture models and animal models.

Targeted delivery: Exploring the possibility of functionalizing these nanoparticles with targeting ligands, such as antibodies or peptides, to direct this compound to specific tissues or cells, thereby enhancing its efficacy and reducing potential off-target effects.

The development of such advanced delivery systems holds the key to translating the therapeutic potential of this compound from the laboratory to clinical applications.

Application of Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate research on this compound, from understanding its fundamental properties to discovering new therapeutic applications. researchgate.netrsc.org

Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum mechanics (QM), can provide detailed insights into the molecular mechanisms of action of this compound. mdpi.comcompchem.nl For instance, MD simulations can be used to model the interaction of this compound with its protein targets, revealing the key residues involved in binding and helping to explain its specificity. mdpi.com This information can then be used to guide the design of more potent and selective analogues.

Artificial intelligence , particularly machine learning (ML) and deep learning, can be applied to various aspects of this compound research. researchgate.netnih.gov

Predictive modeling: ML models can be trained on existing data to predict the bioactivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of this compound and its derivatives. nih.gov This can help to prioritize compounds for experimental testing and reduce the time and cost of drug development.

Target identification: AI algorithms can analyze large biological datasets, such as genomic and proteomic data, to identify potential new targets for this compound. mdpi.com For example, the AlphaFold database, which uses AI to predict protein structures, can be used to obtain structural information for potential human protein targets. biorxiv.org

Drug discovery: Generative AI models can be used to design novel molecules with desired properties based on the structure of this compound. mdpi.com This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

A study on the traditional Chinese medicine Yinchen Wuling San has already demonstrated the use of network pharmacology, molecular docking, and ADME analysis to identify potential active ingredients and their targets. frontiersin.org Similar approaches can be applied to this compound to elucidate its pharmacological mechanisms and predict its therapeutic potential.

Create a comprehensive in silico profile of this compound: Including its 3D structure, physicochemical properties, and predicted interactions with a wide range of biological targets.

Develop predictive models for its bioactivity: To guide the synthesis and testing of new derivatives.

Integrate computational and experimental data: To build a more complete understanding of its therapeutic potential.

By embracing these cutting-edge technologies, the research and development of this compound can be significantly accelerated, bringing it closer to potential clinical applications.

Q & A

Q. What are the key physicochemical properties of poricoic acid AE, and how do they influence its isolation and characterization?

this compound (C₃₃H₅₀O₅, molecular weight 526.75 g/mol) is a triterpenoid with a complex structure, including 12 rotatable bonds and a logP value of 7.1, indicating high lipophilicity . Its isolation from Poria cocos requires solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., HPLC with C18 columns) to separate it from structurally similar compounds. Characterization typically involves NMR (¹H/¹³C), high-resolution mass spectrometry, and X-ray crystallography to confirm stereochemistry, as detailed in its InChIKey (RKZGUCXRSIGYMA-QSZXRLQHSA-N) .

Q. What validated analytical methods are recommended for quantifying this compound in plant extracts?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used, employing calibration curves from purified standards. Method validation should include parameters like linearity (R² > 0.995), LOD/LOQ (e.g., 0.1–1.0 µg/mL), and recovery rates (85–115%) to ensure reproducibility . LC-MS/MS is preferred for complex matrices, leveraging this compound’s molecular ion ([M+H]⁺ m/z 527.3) and fragmentation patterns for specificity .

Q. How can researchers ensure the stability of this compound during experimental storage?

Stability studies recommend storing the compound in anhydrous DMSO or ethanol at −80°C under inert gas (e.g., argon) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products and optimal storage conditions .

Advanced Research Questions

Q. What experimental designs are effective for elucidating the biosynthetic pathway of this compound in Poria cocos?

Isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with transcriptomic analysis of fungal cultures can map precursor incorporation into the triterpenoid backbone. Knockout/knockdown of candidate genes (e.g., oxidosqualene cyclases) via CRISPR-Cas9 followed by metabolite profiling validates enzymatic roles . Comparative genomics with related fungi (e.g., Ganoderma spp.) may identify conserved regulatory elements .

Q. How should researchers address contradictory data on this compound’s bioactivity in different cell lines?

Discrepancies in cytotoxicity or anti-inflammatory effects often arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound solubility. A standardized protocol should include:

  • Pre-solubilization in DMSO (<0.1% final concentration)
  • Dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
  • Parallel assays for membrane integrity (LDH release) and mitochondrial activity (MTT/WST-1) to distinguish specific effects from artifacts . Meta-analysis of existing literature using PRISMA guidelines can contextualize findings .

Q. What strategies mitigate off-target effects when studying this compound’s interaction with nuclear receptors (e.g., PPAR-γ)?

Use orthogonal assays:

  • In silico docking (AutoDock Vina) to predict binding affinities and compare with known agonists/antagonists.
  • Competitive binding assays (fluorescence polarization) with purified receptor domains.
  • Transcriptomic profiling (RNA-seq) to identify non-canonical pathways affected by treatment . Negative controls (e.g., receptor knockout models) and isothermal titration calorimetry (ITC) validate specificity .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound for better bioavailability?

Formulation strategies include nanoemulsions (e.g., Tween-80/soy lecithin) or liposomes to enhance water solubility. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be assessed in rodent models via LC-MS/MS of plasma samples. Bile-duct cannulation studies can clarify enterohepatic recirculation contributions .

Data Contradiction and Reproducibility

Q. What methodologies resolve discrepancies in reported IC₅₀ values for this compound’s antioxidant activity?

Harmonize assay conditions:

  • Standardize radical sources (e.g., DPPH, ABTS⁺) and quencher concentrations.
  • Control for auto-oxidation by including EDTA in buffers.
  • Validate results with electron paramagnetic resonance (EPR) spectroscopy . Inter-laboratory reproducibility studies using shared reference standards are critical .

Q. How should researchers design studies to replicate this compound’s reported anti-cancer effects in xenograft models?

Follow ARRIVE 2.0 guidelines:

  • Use immunodeficient mice (e.g., NOD/SCID) with patient-derived xenografts.
  • Administer this compound via intraperitoneal injection (5–20 mg/kg, 5×/week).
  • Include endpoints like tumor volume (caliper measurements) and apoptosis markers (TUNEL assay) . Preclinical trial registries (e.g., CAMARADES) improve transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.